Z-Asp-OH

Enzymatic peptide synthesis Aspartame production Thermolysin catalysis

N-(Benzyloxycarbonyl)aspartic acid (also known as Z-Asp-OH, Cbz-Asp-OH, or N-Cbz-L-aspartic acid, CAS 1152-61-0) is an N-protected amino acid derivative belonging to the benzyloxycarbonyl (Cbz/Z) class of urethane protecting groups. This compound features a benzyloxycarbonyl group protecting the α-amino group of L-aspartic acid, a dicarboxylic amino acid with both an α-carboxyl and a side-chain β-carboxyl group.

Molecular Formula C12H13NO6
Molecular Weight 267.23 g/mol
CAS No. 1152-61-0
Cat. No. B554431
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZ-Asp-OH
CAS1152-61-0
Synonyms1152-61-0; Z-Asp-OH; N-Carbobenzyloxy-L-asparticacid; N-Cbz-L-asparticAcid; Z-L-asparticacid; Cbz-Asp-OH; N-Z-L-asparticacid; N-Carbobenzoxy-L-asparticacid; Cbz-L-Asp; N-[(benzyloxy)carbonyl]-L-asparticacid; Z-L-Asp-OH; Na-CBZ-L-aspaiticacid; (S)-2-(((Benzyloxy)carbonyl)amino)succinicacid; BENZYLOXYCARBONYL-L-ASPARTICACID; XYXYXSKSTZAEJW-VIFPVBQESA-N; (S)-2-(Benzyloxycarbonylamino)SuccinicAcid; (2S)-2-[(phenylmethoxy)carbonylamino]butanedioicacid; N-Benzyloxycarbonylasparticacid; L-Asparticacid,N-[(phenylmethoxy)carbonyl]-; N-Benzyloxycarbonyl-L-asparticacid; C12H13NO6; N-(Benzyloxycarbonyl)-L-asparticacid; NX6; N-CBZasparticacid; PubChem10520
Molecular FormulaC12H13NO6
Molecular Weight267.23 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC(=O)NC(CC(=O)O)C(=O)O
InChIInChI=1S/C12H13NO6/c14-10(15)6-9(11(16)17)13-12(18)19-7-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,13,18)(H,14,15)(H,16,17)/t9-/m0/s1
InChIKeyXYXYXSKSTZAEJW-VIFPVBQESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(Benzyloxycarbonyl)aspartic acid (Z-Asp-OH, CAS 1152-61-0): Essential Procurement Information for Peptide Synthesis and Industrial Biocatalysis


N-(Benzyloxycarbonyl)aspartic acid (also known as Z-Asp-OH, Cbz-Asp-OH, or N-Cbz-L-aspartic acid, CAS 1152-61-0) is an N-protected amino acid derivative belonging to the benzyloxycarbonyl (Cbz/Z) class of urethane protecting groups [1]. This compound features a benzyloxycarbonyl group protecting the α-amino group of L-aspartic acid, a dicarboxylic amino acid with both an α-carboxyl and a side-chain β-carboxyl group [1][2]. As a fine crystalline powder with a typical melting point of 117–119°C, specific optical rotation of +10.5° (c=1, AcOH), and solubility in organic solvents such as methanol and DMSO, Z-Asp-OH serves as a foundational building block in liquid-phase peptide synthesis, enzymatic synthesis of aspartame precursors, and preparation of complex organic frameworks [3][4].

Why N-(Benzyloxycarbonyl)aspartic acid (CAS 1152-61-0) Cannot Be Casually Substituted: A Comparative Analysis of N-Protecting Group Performance


The selection of an N-protecting group for aspartic acid in peptide synthesis or biocatalysis is not a trivial or interchangeable decision; the choice profoundly influences reaction yield, regioselectivity, chiral integrity, and overall process economics. While alternative protecting groups such as Boc (tert-butoxycarbonyl), Fmoc (9-fluorenylmethoxycarbonyl), or Ac (acetyl) are available for aspartic acid, they exhibit substantially different performance profiles in key application contexts [1][2]. The benzyloxycarbonyl (Z/Cbz) group, in particular, occupies a unique niche due to its orthogonal deprotection chemistry (removed by hydrogenolysis rather than acid or base), its compatibility with liquid-phase enzymatic synthesis under mild conditions, and its distinct regioselective behavior when converted to aspartic anhydride intermediates [3]. Direct substitution with Boc or Fmoc derivatives can lead to sharply reduced enzymatic conversion yields, altered regioselectivity outcomes, and incompatibility with specific orthogonal protection schemes [2][4]. The following quantitative evidence delineates precisely where Z-Asp-OH provides verifiable, performance-based differentiation that justifies its specific procurement for defined scientific and industrial applications.

Quantitative Differentiation Evidence for N-(Benzyloxycarbonyl)aspartic acid (CAS 1152-61-0) vs. Key N-Protected Aspartic Acid Analogs


Enzymatic Conversion Yield: Z-Asp-OH Achieves 74% Conversion, Outperforming Fmoc-Asp-OH (35%) and Ac-Asp-OH (56%) in Aspartame Precursor Synthesis

In the thermolysin-catalyzed synthesis of N-benzyloxycarbonyl-L-aspartyl-L-phenylalanine methyl ester (Z-APM), a key aspartame precursor, N-Cbz-L-aspartic acid (Z-Asp-OH) achieved a maximum enzymatic conversion yield of 74%, statistically equivalent to the 78% yield obtained with N-Boc-L-aspartic acid but substantially higher than the 56% yield with N-Ac-L-aspartic acid and the 35% yield with N-Fmoc-L-aspartic acid [1]. This direct head-to-head comparison under identical eutectic mixture conditions demonstrates that Z-Asp-OH and Boc-Asp-OH are the most efficient substrates for this industrially relevant enzymatic transformation, while Fmoc and acetyl derivatives show significantly reduced performance.

Enzymatic peptide synthesis Aspartame production Thermolysin catalysis

Regioselectivity Control in Anilide Formation: Cbz-Aspartic Anhydride Enables Solvent-Tunable α/β Selectivity Ranging from 100:0 to 0:100

When N-protected aspartic acid anhydrides react with aniline, the choice of N-protecting group and reaction solvent dramatically influences the regioselectivity of α- versus β-anilide formation. Using Cbz-protected aspartic anhydride (derived from Z-Asp-OH), researchers demonstrated that in benzene solvent, α-anilide formation is exclusively favored with α:β regioselectivity of 100:0, whereas in DMSO solvent, β-anilide formation is exclusively favored with α:β regioselectivity of 0:100 [1]. This complete solvent-tunable regioselectivity was observed for both Cbz- and Fmoc-protected aspartic anhydrides, but the benzyloxycarbonyl (Cbz) group offers the practical advantage of orthogonal removal via hydrogenolysis without exposing the molecule to acidic or basic conditions that might compromise regioselectivity.

Regioselective amide bond formation Aspartic anhydride chemistry Solvent-controlled synthesis

Chiral Recognition and Enantiomeric Resolution: Cbz-Aspartic Acid Exhibits Separation Factor (α) of 1.9 on Molecularly Imprinted Polymers

In the development of molecularly imprinted polymers (MIPs) for enantiomeric separations, Cbz-aspartic acid (Z-Asp-OH) served as a benchmark print molecule and demonstrated a chiral separation factor (α) of 1.9 for the resolution of its own enantiomers on MIPs prepared with methacrylic acid as the functional monomer [1]. For comparison, the closely related Cbz-glutamic acid analog, which differs only by one additional methylene group in the side chain, exhibited a separation factor of 2.5 under identical conditions [1]. The MIP prepared against Cbz-L-aspartic acid also demonstrated selective binding of the print molecule from a mixture containing both Cbz-aspartic acid and Cbz-glutamic acid racemates, despite their high structural similarity [1].

Chiral chromatography Enantiomeric separation Molecularly imprinted polymers

Industrial Aspartame Precursor Synthesis: Z-Asp-OH is the Established Substrate for Thermolysin-Catalyzed Production of Z-APM

N-(Benzyloxycarbonyl)-L-aspartic acid (Z-Asp-OH) has been extensively validated as the carboxyl substrate of choice for the enzymatic synthesis of N-(benzyloxycarbonyl)-L-aspartyl-L-phenylalanine methyl ester (Z-APM), the direct precursor to the artificial sweetener aspartame, using immobilized thermolysin in both single-phase organic solvents and aqueous/organic biphasic systems [1][2]. While alternative protecting groups have been explored to reduce industrial production costs, Z-Asp-OH remains the benchmark substrate against which alternatives are measured. For instance, the formyl-protected analog (F-Asp-OH) was investigated as a lower-cost alternative but yielded less than 10% product conversion in conventional aqueous media, requiring specialized biphasic extraction systems to achieve acceptable yields [1]. In contrast, Z-Asp-OH provides reliable conversion in standard enzymatic reaction formats, with reported yields of up to 74–78% [3].

Aspartame manufacturing Immobilized enzyme catalysis Biphasic reaction systems

Orthogonal Deprotection Compatibility: Z Group Enables Acid/Base-Sensitive Synthetic Routes Incompatible with Boc or Fmoc Protection

The benzyloxycarbonyl (Z/Cbz) protecting group is removed via catalytic hydrogenolysis (H₂, Pd/C) under neutral conditions, whereas Boc requires acidic conditions (TFA) and Fmoc requires basic conditions (piperidine) for deprotection [1][2]. This orthogonal deprotection chemistry confers a critical advantage when synthesizing peptides or intermediates containing acid-labile or base-labile functional groups. In solid-phase peptide synthesis, the Fmoc strategy has largely replaced the Boc/Bz strategy due to the true orthogonality of Fmoc/tBu protection schemes and the avoidance of hazardous hydrofluoric acid for resin cleavage [1]. However, in solution-phase synthesis and enzymatic approaches, the Z group remains valuable precisely because it is orthogonal to both Boc and Fmoc, enabling sequential deprotection strategies in the synthesis of complex branched peptides or modified amino acid frameworks where acid or base exposure would compromise molecular integrity [3].

Orthogonal protecting group strategies Hydrogenolysis deprotection Peptide synthesis methodology

Optimal Application Scenarios for N-(Benzyloxycarbonyl)aspartic acid (CAS 1152-61-0) Based on Quantitative Performance Evidence


Industrial Enzymatic Synthesis of Aspartame Precursor (Z-APM) Using Thermolysin Catalysis

Z-Asp-OH is the preferred substrate for thermolysin-catalyzed synthesis of N-benzyloxycarbonyl-L-aspartyl-L-phenylalanine methyl ester (Z-APM), the key precursor to the artificial sweetener aspartame. With documented enzymatic conversion yields of 74% in eutectic substrate mixtures, Z-Asp-OH outperforms Fmoc-Asp-OH (35% yield) and Ac-Asp-OH (56% yield) while performing comparably to Boc-Asp-OH (78%) [1]. This scenario is particularly relevant for process development in food additive manufacturing, where Z-Asp-OH's robust performance across multiple reactor configurations (immobilized enzyme, biphasic systems, and eutectic mixtures) reduces scale-up risk and capital equipment requirements compared to alternative substrates requiring specialized extraction systems [2].

Regioselective Synthesis of α- or β-Aspartyl Anilides via Solvent-Controlled Aspartic Anhydride Ring-Opening

Conversion of Z-Asp-OH to its corresponding N-protected aspartic anhydride enables complete regioselective control in anilide bond formation simply by selecting the reaction solvent. In benzene, exclusive α-anilide formation is achieved (α:β = 100:0), whereas in DMSO, exclusive β-anilide formation is achieved (α:β = 0:100) [1]. This solvent-tunable regioselectivity, combined with the Z group's orthogonal hydrogenolysis deprotection, makes Z-Asp-OH an ideal starting material for divergent synthesis of structurally distinct aspartic acid derivatives, peptide conjugates, and small molecule libraries where precise control over α- versus β-carboxyl functionalization is required.

Chiral Method Development and Enantiopurity Quality Control Using Z-Asp-OH as a Benchmark Reference Standard

Z-Asp-OH serves as a well-characterized chiral reference compound for developing and validating enantiomeric separation methods. Its documented separation factor (α = 1.9) on methacrylate-based molecularly imprinted polymers provides a benchmark for assessing novel chiral stationary phases and imprinted polymer performance [1]. Additionally, the compound's ability to serve as a chiral selector in ligand exchange potentiometry for aspartic acid enantiomer detection [2] makes Z-Asp-OH valuable for analytical laboratories developing enantiopurity assays for aspartic acid-containing pharmaceuticals, peptides, and synthetic intermediates.

Solution-Phase Peptide Synthesis Requiring Acid/Base-Orthogonal Protection Strategies

Z-Asp-OH is optimally deployed in solution-phase peptide synthesis when the target molecule contains acid- or base-sensitive functional groups that would be degraded by Boc (acidic TFA) or Fmoc (basic piperidine) deprotection conditions. The Z group's removal by catalytic hydrogenolysis under neutral conditions provides true orthogonality to base-labile Fmoc/tBu protection schemes, enabling sequential deprotection strategies in the synthesis of complex, functionalized peptides, branched peptide architectures, and modified amino acid frameworks where maintaining molecular integrity throughout the synthetic sequence is paramount [1][2].

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